molecular formula C15H14BBrO2 B567367 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid CAS No. 1213768-48-9

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid

Cat. No.: B567367
CAS No.: 1213768-48-9
M. Wt: 316.989
InChI Key: CYZUULREWZKGJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid typically involves the bromination of 9,9-dimethylfluorene followed by borylation. The bromination step introduces the bromine atom at the 7-position of the fluorene ring, while the borylation step introduces the boronic acid group at the 2-position .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale reactions to ensure efficiency and yield .

Scientific Research Applications

Applications in Scientific Research

1. Organic Synthesis:
7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid serves as a versatile reagent in various palladium-catalyzed cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling: Used for forming biaryl compounds.
  • Sonogashira Coupling: Facilitates the coupling of aryl halides with alkynes.
  • Stille Coupling: Involves organotin reagents for synthesizing complex organic molecules.

Through these reactions, it can produce various fluorene-based compounds, including fluorene-2-ylboronic acids and esters.

2. Drug Development:
The compound has potential applications in drug discovery, particularly in targeting specific enzymes or receptors due to its ability to form stable complexes. Its unique structural features enable it to participate in reactions that lead to biologically active compounds.

3. Enzyme Inhibition Studies:
Research has demonstrated that this compound can effectively inhibit specific serine proteases. This characteristic makes it a valuable lead compound for developing protease inhibitors, which are crucial in therapeutic applications against various diseases.

Case Studies

Case Study 1: Enzyme Interaction
In studies examining the inhibitory effects of boronic acids on proteases, this compound showed significant inhibition of specific serine proteases. This demonstrates its potential as a lead compound for developing new therapeutics targeting protease-related pathways.

Case Study 2: Cross-Coupling Reactions
Research highlighted the efficacy of this compound in Suzuki-Miyaura coupling reactions. It successfully participated in forming biaryl compounds with significant biological relevance, with optimized reaction conditions enhancing yield and selectivity.

Mechanism of Action

The mechanism by which 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid exerts its effects is primarily through its role as a reagent in organic synthesis. The molecular targets and pathways involved are specific to the reactions it participates in, such as palladium-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

  • Fluorene-2-ylboronic acid
  • Fluorene-2-ylboronic esters
  • Fluorene-2-ylboronic amides
  • Fluorene-2-ylboronic acid anhydrides

Uniqueness: 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the fluorene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .

Biological Activity

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid (CAS No. 1213768-48-9) is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a bromine atom and a boronic acid functional group, which contribute to its biological activity and utility in various chemical reactions.

  • Molecular Formula : C₁₅H₁₄BBrO₂
  • Molecular Weight : 316.985 g/mol
  • Solubility : Soluble in water, methanol, and ethanol.
  • Melting Point : High melting point, indicating stability under ambient conditions.

Synthesis

The synthesis of this compound typically involves:

  • Bromination of 9,9-Dimethylfluorene : Introduction of a bromine atom at the 7-position.
  • Borylation : Addition of a boronic acid group at the 2-position.

These steps can be optimized for yield and efficiency in both laboratory and industrial settings .

The primary mechanism by which this compound exerts its biological effects is through its role as a reagent in palladium-catalyzed cross-coupling reactions. This allows it to form various fluorene-based compounds that may exhibit biological activity .

Applications in Research

  • Drug Development : The compound has potential applications in drug discovery, particularly in targeting specific enzymes or receptors due to its ability to form stable complexes .
  • Enzyme Inhibition Studies : It can be utilized to study the inhibition of specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
  • Organic Synthesis : As a versatile reagent, it facilitates the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Interaction

In a study examining the inhibitory effects of boronic acids on proteases, this compound was shown to effectively inhibit specific serine proteases, demonstrating its potential as a lead compound for developing protease inhibitors .

Case Study 2: Cross-Coupling Reactions

Research has highlighted the efficacy of this compound in Suzuki-Miyaura coupling reactions, where it successfully participated in forming biaryl compounds with significant biological relevance. The reaction conditions were optimized to enhance yield and selectivity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
This compound Bromine and boronic acid groupsVersatile reagent for cross-coupling
Fluorene-2-ylboronic acid Boronic acid group onlyLimited reactivity compared to brominated version
Fluorene derivatives with other halogens Varies based on halogen substitutionDifferent reactivity profiles

Properties

IUPAC Name

(7-bromo-9,9-dimethylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BBrO2/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZUULREWZKGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213768-48-9
Record name (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid (contains varying amounts of Anhydride)
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